molecular formula C22H12ClF2N3 B2540283 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-70-9

1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2540283
CAS No.: 901247-70-9
M. Wt: 391.81
InChI Key: LWQUYLKZKULMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H12ClF2N3 and its molecular weight is 391.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Molecular Sensors

1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, which share structural similarities with 1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, have been extensively studied for their bright fluorescence and potential as molecular sensors. The versatility of these compounds is demonstrated through the construction of fluorophore-spacer-receptor systems and fluoroionophores that operate via intramolecular charge transfer, showcasing significant analyte-induced fluorescence enhancement and ratiometric dual emission. These properties are particularly advantageous for metal ion recognition, highlighting the compound's potential in developing advanced sensing materials Rurack et al., 2002.

Fluorescent Dyes and Electroluminescent Applications

The optical absorption and fluorescence spectra of various derivatives of diphenyl pyrazoloquinolines, including those with modifications similar to this compound, have been the subject of research. These studies, which include experimental investigations and quantum chemical calculations, reveal that such compounds are highly solvatochromic and exhibit promising features for use in luminescent and electroluminescent applications. The solvatochromic properties, coupled with the observed shifts in optical absorption and fluorescence bands with solvent polarity, underscore the potential of these derivatives in creating tunable fluorescent dyes for a range of applications Danel et al., 2010.

Photovoltaic Devices

Research into the photovoltaic properties of quinoline derivatives, akin to this compound, has demonstrated their efficacy in organic–inorganic photodiode fabrication. The electrical properties of heterojunction diodes constructed with these compounds exhibit rectification behavior and photovoltaic properties under illumination, suggesting their suitability for use in photodiode applications. The presence of substituents, such as chlorophenyl groups, has been shown to improve the diode parameters, indicating that specific modifications to the core structure can enhance performance in photovoltaic devices Zeyada et al., 2016.

Safety and Hazards

This compound is considered hazardous due to its acute oral toxicity, inhalation toxicity, skin corrosion/irritation, and eye damage/irritation. Proper handling precautions, protective equipment, and disposal procedures are essential .

Future Directions

Research on quinoline derivatives continues to explore their therapeutic potential. Future studies should focus on optimizing their pharmacological properties, understanding their biological targets, and assessing their efficacy against specific diseases .

Properties

IUPAC Name

1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF2N3/c23-14-6-10-16(11-7-14)28-22-17-2-1-3-19(25)21(17)26-12-18(22)20(27-28)13-4-8-15(24)9-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQUYLKZKULMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C(=C1)F)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.